Nitidine chloride

Cardiovascular In Vivo Pharmacology Alkaloid

Researchers requiring a specific topoisomerase I poison that stabilizes the enzyme-DNA cleavage complex-unlike chelerythrine which merely inhibits enzyme activity-need a reliable compound. Nitidine chloride (NC) directly stabilizes topoisomerase I-DNA binary complexes, enabling precise mechanistic studies. - Stabilizes topo I-DNA cleavage complex for cytotoxicity investigation - Induces significant hypotension in rabbit model, while 9-methoxychelerythrine is inactive - Serves as a model benzophenanthridine payload for kinetically stabilized host-guest complexes with cucurbit[7]uril - Exhibits distinct DNA intercalation preference for alternating GC base pairs [d(TGCGCA)2] - Consistent ≥98% HPLC purity; globally available for immediate dispatch.

Molecular Formula C21H18ClNO4
Molecular Weight 383.8 g/mol
CAS No. 13063-04-2
Cat. No. B191982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitidine chloride
CAS13063-04-2
Synonymsnitidine
nitidine cation
nitidine chloride
nitidine nitrate
NSC 146397
Molecular FormulaC21H18ClNO4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-]
InChIInChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
InChIKeyQLDAACVSUMUMOR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitidine Chloride: Pharmacological Overview


Nitidine chloride (NC) is a quaternary benzophenanthridine alkaloid originally isolated from *Zanthoxylum nitidum* (Roxb) DC, a plant with a long history in traditional Chinese medicine [1]. It is a key reference compound for studies on DNA intercalation and topoisomerase inhibition, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antifungal effects [2].

1 DNA intercalation and topoisomerase inhibition studies
2 Natural product reference compound for benzophenanthridine alkaloid research
3 Reported broad screening context: cancer cell, antimicrobial, and inflammation pathway models

Structural Specificity of Nitidine Chloride


Benzophenanthridine alkaloids like chelerythrine, sanguinarine, and 9-methoxychelerythrine share a common core structure with nitidine chloride (NC) but exhibit critical functional differences that preclude simple interchangeability. Subtle variations in the substitution pattern of the phenanthridine ring system result in fundamentally different DNA-binding sequence selectivities [1], distinct abilities to stabilize topoisomerase-DNA cleavage complexes [2], and divergent host-guest complexation kinetics [3]. These molecular-level distinctions translate into quantifiable differences in biological activity, as evidenced by direct comparative studies showing that NC possesses unique hypotensive activity absent in 9-methoxychelerythrine [4] and exhibits a distinct mechanism of CYP enzyme inactivation compared to chelerythrine chloride [5]. Consequently, substituting NC with a structurally related alkaloid would compromise experimental reproducibility and invalidate comparative data interpretation.

DNA selectivity Benzophenanthridine analogs chelerythrine or sanguinarine exhibit different DNA sequence preferences, altering genomic target interpretation.
Mechanism mismatch Only nitidine chloride stabilizes the topoisomerase I-DNA binary complex; chelerythrine and isofagaridine lack this poison mechanism.
CYP inactivation Nitidine chloride inactivates CYP2D6 via a carbene intermediate, whereas chelerythrine targets CYP3A4 via cysteine modification, confounding DMPK comparisons.

Comparative Evidence for Nitidine Chloride


Hypotensive Activity vs. 9-Methoxychelerythrine

In a direct comparative study in rabbits, nitidine chloride demonstrated significant hypotensive activity, while the structurally related benzophenanthridine 9-methoxychelerythrine chloride showed no such effect [1]. This functional divergence underscores the critical role of the methoxy group position in determining cardiovascular activity.

Hypotensive activity vs. 9-Methoxychelerythrine
Head-to-head
Significant hypotensive activity vs. no activity for 9-methoxychelerythrine in rabbit model
Supports cardiovascular phenotype screening context
In vivo rabbit model; methoxy group position critical
Cardiovascular In Vivo Pharmacology Alkaloid

CYP2D6 Inactivation vs. Chelerythrine

Nitidine chloride (NC) is a mechanism-based inactivator of CYP2D6, involving the generation of a reactive carbene intermediate [1]. In contrast, chelerythrine chloride acts as an affinity-labeling inactivator of CYP3A4 by modifying Cysteine239 [2]. This distinct enzyme targeting and inactivation mechanism mean that the two alkaloids cannot be used interchangeably in drug metabolism and pharmacokinetic (DMPK) studies.

CYP2D6 inactivation vs. Chelerythrine
Head-to-head
Mechanism-based CYP2D6 inactivation (carbene) vs. affinity-labeling CYP3A4 inactivation by chelerythrine
DMPK inhibition profile context differs
In vitro enzyme assays; distinct mechanisms preclude interchange
Drug Metabolism CYP450 Enzyme Inhibition

DNA Sequence Selectivity vs. Chelerythrine

A comparative fluorescence and spectrophotometric study revealed that nitidine and sanguinarine bind preferentially to DNA containing alternating GC base pairs [d(TGCGCA)2]. Chelerythrine, however, exhibits a distinct sequence selectivity with a high specificity for DNA containing contiguous GC base pairs [5'-TGGGGA-3'/3'-ACCCCT-5'] [1]. This demonstrates that nitidine's interaction with nucleic acids is not representative of the entire benzophenanthridine class.

DNA sequence selectivity vs. Chelerythrine
Head-to-head
Preference for alternating GC pairs [d(TGCGCA)2] vs. contiguous GC preference by chelerythrine
DNA-ligand interaction mapping context
Fluorescence/spectrophotometric analysis with oligodeoxynucleotides
DNA Intercalation Sequence Selectivity Biophysics

G-Quadruplex Induction vs. Sanguinarine

Among the three quaternary benzophenanthridine alkaloids (QBAs), sanguinarine (San), nitidine (Nit), and chelerythrine (Che), their ability to induce human telomeric DNA into G-quadruplex structures varies significantly. Experimental circular dichroism (CD) data indicates the relative inducing ability is in the order of San > Nit > Che [1]. Nitidine induces a mixed-type or hybrid G-quadruplex structure partially, a capability that distinguishes it from both San and Che.

G-Quadruplex induction
Head-to-head
Relative inducing ability: San > Nit > Che; nitidine induces mixed-type/hybrid G-quadruplex
Intermediate telomere structure modulation context
CD spectroscopy with human telomeric DNA (HT4)
Telomere G-Quadruplex Nucleic Acid Structure

Topoisomerase I Complex Stabilization

While several benzophenanthridine alkaloids (nitidine, chelerythrine, isofagaridine, and fagaridine) inhibit topoisomerase I-mediated DNA relaxation to a comparable degree, only nitidine and fagaridine were found to effectively stabilize the topoisomerase I–DNA binary complex [1]. This key mechanistic distinction means that nitidine acts as a topoisomerase I poison, a property not shared by chelerythrine or isofagaridine.

Topoisomerase I complex stabilization
Head-to-head
NC stabilizes topo I-DNA binary complex; chelerythrine and isofagaridine do not
Topoisomerase I poison mechanism context
In vitro relaxation/cleavage assays; essential for cytotoxicity endpoint studies
Topoisomerase I Mechanism of Action Cancer

Cucurbit[7]uril Complexation Kinetics

A minor alteration in the substitution pattern between nitidine and chelerythrine leads to fundamentally different kinetic and thermodynamic characteristics for host-guest complexation with cucurbit[7]uril (CB7). Nitidine encapsulation in CB7 is kinetically stabilized, with activation enthalpy significantly exceeding the exothermicity of binding. In contrast, chelerythrine-CB7 complex formation has a lower energy barrier and a larger enthalpy gain [1]. This difference is critical for designing supramolecular drug delivery systems.

CB7 complexation kinetics
Head-to-head
Kinetically stabilized; ~20 kJ mol⁻¹ larger enthalpy gain for chelerythrine, lower energy barrier for chelerythrine
Supramolecular formulation design context differs
Stopped-flow, ITC at pH 4; distinct thermodynamic profiles
Supramolecular Chemistry Formulation Drug Delivery

Nitidine Chloride: Research Applications


Topoisomerase I Poison Research

Procure nitidine chloride (NC) for studies investigating the mechanism of action of topoisomerase I poisons. Unlike its structural analog chelerythrine, which inhibits enzyme activity but does not stabilize the cleavage complex, NC effectively stabilizes the topoisomerase I-DNA binary complex, making it a specific tool for studying this mode of cytotoxicity [1].

Hypotensive Mechanisms Research

Use NC as a positive control or tool compound in cardiovascular research focusing on hypotensive agents. Direct comparative data shows that NC induces significant hypotension in a rabbit model, while the closely related 9-methoxychelerythrine is inactive, underscoring NC's unique and specific cardiovascular pharmacology [2].

Supramolecular Formulation Development

Employ NC as a model benzophenanthridine payload for investigating kinetically stabilized host-guest complexes with cucurbit[7]uril (CB7). Its distinct encapsulation kinetics, compared to chelerythrine, provide a platform for studying the formulation of compounds with high activation energy barriers for complexation [3]. Furthermore, this specific complexation has been shown to modulate NC's inherent hepatotoxicity while improving its anticancer activity in vitro [4].

DNA Sequence-Specific Binding Studies

Acquire NC for experiments requiring a DNA intercalator with a defined and distinct sequence preference. NC binds preferentially to alternating GC base pairs [d(TGCGCA)2], a specificity that differs from the contiguous GC preference of chelerythrine. This makes NC an essential comparator for mapping DNA-ligand interactions [5].

Application
Selection Property
Validation Focus
Topoisomerase I poison mechanism studies
Topoisomerase I-DNA complex stabilization
Cleavage complex formation assay context
Hypotensive response research
In vivo hypotensive phenotype
Cardiovascular model endpoint review
Supramolecular carrier research
Kinetically stabilized CB7 complexation
Formulation-dependent cytotoxicity modulation review
DNA-ligand interaction mapping
Alternating GC sequence preference
Sequence selectivity assay context

Technical Documentation Hub

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50 linked technical documents
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